molecular formula C24H51NO6S B12672904 Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate CAS No. 97692-47-2

Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate

Cat. No.: B12672904
CAS No.: 97692-47-2
M. Wt: 481.7 g/mol
InChI Key: WJAAUKLVAAHXDQ-ASTDGNLGSA-M
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Description

Systematic IUPAC Name Derivation and Molecular Formula Analysis

The systematic IUPAC name for this compound is derived through a hierarchical approach to functional group prioritization and substituent numbering. The parent structure is an ammonium ion , where the nitrogen atom is bonded to four distinct groups:

  • A methyl group (-CH₃)
  • Two 2-hydroxyethyl groups (-CH₂CH₂OH)
  • An octadec-9-enyl chain (C₁₈H₃₅ with a double bond at the 9th position)

The counterion, methyl sulphate (CH₃OSO₃⁻), completes the molecular formula C₂₄H₅₁NO₆S and contributes to its ionic character. The molecular weight of 481.73 g/mol reflects the compound’s substantial hydrocarbon chain and polar substituents.

Table 1: Molecular Formula Breakdown

Component Formula Segment Contribution to Molecular Weight
Quaternary ammonium C₂₁H₄₄NO₂⁺ 342.56 g/mol
Methyl sulphate CH₃O₄S⁻ 139.17 g/mol
Total C₂₄H₅₁NO₆S 481.73 g/mol

This naming convention distinguishes it from structurally similar surfactants, such as oleyl bis(2-hydroxyethyl)methyl ammonium chloride (CAS 18448-65-2), which replaces the methyl sulphate counterion with chloride.

Stereochemical Configuration of Octadec-9-enyl Substituent

The octadec-9-enyl chain introduces a cis (Z) double bond between carbons 9 and 10, as indicated by the "9-enyl" designation. This unsaturation creates a kinked geometry that reduces intermolecular van der Waals interactions compared to saturated analogues, enhancing solubility in hydrophobic matrices. The stereochemical configuration is critical for:

  • Micelle formation : The cis geometry increases the effective cross-sectional area of the hydrophobic tail, lowering critical micelle concentration (CMC).
  • Membrane fluidity : In cosmetic applications, the kinked chain integrates more readily into lipid bilayers, improving emulsification.

The double bond’s position and geometry are verified via nuclear magnetic resonance (NMR) spectroscopy, where allylic proton splitting patterns and carbon chemical shifts confirm the Z configuration.

Quaternary Ammonium Core Structure and Counterion Interactions

The quaternary ammonium center adopts a tetrahedral geometry, with bond angles near 109.5°. The 2-hydroxyethyl groups introduce hydrogen-bonding capacity, while the methyl group sterically shields the nitrogen, reducing nucleophilic attack. The methyl sulphate counterion engages in ion-dipole interactions with the ammonium center, stabilizing the compound in aqueous environments.

Counterion Effects :

  • Methyl sulphate vs. chloride : The bulkier sulphate group increases solubility in polar solvents compared to chloride, as seen in the contrast with oleyl bis(2-hydroxyethyl)methyl ammonium chloride .
  • Charge delocalization : The sulphate’s resonance-stabilized negative charge weakens ion pairing, enhancing dissociative behavior in solution.

Comparative Structural Analysis With Related Cationic Surfactants

Table 2: Structural Comparison of Quaternary Ammonium Surfactants

Compound Hydrophobic Chain Counterion Molecular Weight (g/mol) Key Applications
This compound Octadec-9-enyl (C₁₈) CH₃OSO₃⁻ 481.73 Drug delivery, cosmetics
Cetrimonium bromide Hexadecyl (C₁₆) Br⁻ 364.45 DNA extraction, antiseptic
Dodecyltrimethylammonium chloride Dodecyl (C₁₂) Cl⁻ 263.89 Disinfectants, phase transfer catalyst

Key structural distinctions include:

  • Chain length and unsaturation : The octadec-9-enyl chain provides greater hydrophobicity than cetrimonium bromide’s hexadecyl group, enabling deeper penetration into lipid-rich environments.
  • Counterion mobility : Methyl sulphate’s lower charge density compared to bromide or chloride reduces lattice energy, improving solubility in organic-aqueous mixed solvents.
  • Hydroxyethyl substituents : Unlike cetrimonium or dodecyltrimethyl variants, the hydroxyethyl groups confer additional hydrogen-bonding sites, facilitating interactions with polar APIs in drug delivery systems.

Properties

CAS No.

97692-47-2

Molecular Formula

C24H51NO6S

Molecular Weight

481.7 g/mol

IUPAC Name

bis(2-hydroxyethyl)-methyl-[(E)-octadec-9-enyl]azanium;methyl sulfate

InChI

InChI=1S/C23H48NO2.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(2,20-22-25)21-23-26;1-5-6(2,3)4/h10-11,25-26H,3-9,12-23H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/b11-10+;

InChI Key

WJAAUKLVAAHXDQ-ASTDGNLGSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[N+](C)(CCO)CCO.COS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate typically involves two main stages:

  • Synthesis of the tertiary amine precursor : This is usually achieved by esterification of triethanolamine (or tris(2-hydroxyethyl)amine) with fatty acids or fatty acid mixtures containing octadec-9-enoic acid (oleic acid). The esterification is conducted under controlled temperature and pressure to remove water and drive the reaction to completion.

  • Quaternization of the tertiary amine : The tertiary amine is reacted with methyl sulfate to form the quaternary ammonium salt, this compound.

This two-step approach is standard for preparing ester-based quaternary ammonium salts used as fabric softeners due to their biodegradability and surfactant properties.

Detailed Preparation Steps

Quaternization with Methyl Sulfate
  • Reactants : The tertiary amine fatty acid ester and methyl sulfate.
  • Molar ratio : Preferably 0.9–0.98 mol methyl sulfate per mol of tertiary amine, optimally 0.92–0.97.
  • Conditions : Temperature range 60–95 °C, preferably 70–90 °C.
  • Solvent : Quaternization can be performed neat or in the presence of solvents such as ethanol, 1-propyl alcohol, 2-propyl alcohol, ethylene glycol, glycol ethers, or propylene glycol derivatives. However, solvent-free conditions are preferred for simplicity and environmental reasons.
  • Reaction : The methyl sulfate alkylates the tertiary amine nitrogen, forming the quaternary ammonium salt.
  • Post-reaction treatment : The reaction mixture contains residual acid (methyl sulfate) and by-products. To reduce methanol content and acidity, a solid acid scavenging agent is added.
Use of Solid Acid Scavenging Agents
  • Purpose : To neutralize residual acid and reduce methanol content, which is toxic and undesirable in fabric softener products.
  • Agents : Metal carbonates (e.g., sodium carbonate, calcium carbonate), alkali metal bicarbonates, metal oxides, metal hydroxides, alkaline silicates, or alumino-silicates.
  • Preferred agents : Sodium carbonate or sodium bicarbonate are most commonly used.
  • Process : The solid acid scavenger is added to the quaternization mixture and allowed to react, then removed by filtration or centrifugation.
  • Benefits : This step lowers the free acid and methanol content to acceptable levels, improving product safety and stability.
Solvent Washing and Recycling
  • After removal of the solid acid scavenger, the residue on the solid can be washed with solvents (e.g., ethanol or 2-propyl alcohol) to recover product losses.
  • The washings can be recycled back into the quaternization step, improving yield and reducing waste.

Summary Table of Preparation Parameters

Step Reactants/Materials Conditions Notes
Esterification Triethanolamine + Oleic acid 160–210 °C, atmospheric then vacuum distillation Acid number 2–5 mg KOH/g; water removal essential
Quaternization Tertiary amine ester + Methyl sulfate 60–95 °C (preferably 70–90 °C); solvent-free or with alcohol solvents Molar ratio methyl sulfate:amine 0.9–0.98
Acid scavenging Solid acid scavenger (Na2CO3, NaHCO3, etc.) Ambient to reaction temperature Removes residual acid and methanol
Filtration and washing Solvent wash (ethanol, 2-propyl alcohol) Ambient Recovers product from solid scavenger

Research Findings and Industrial Relevance

  • The described method allows preparation of this compound with low methanol content, which is critical due to methanol’s toxicity.
  • The use of solid acid scavengers is a key innovation to reduce residual acidity and methanol, improving product safety.
  • The process is scalable and suitable for industrial production of fabric softeners and surfactants with good biodegradability.
  • The choice of solvent and reaction conditions can be optimized to balance reaction efficiency, product purity, and environmental impact.
  • The esterification step’s control over acid number and water removal is crucial for obtaining a high-quality tertiary amine precursor.
  • Quaternization efficiency is maximized by controlling molar ratios and temperature, ensuring minimal unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Personal Care Products

Emulsifier and Conditioning Agent:
Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate is widely utilized in hair care products and skin lotions as an emulsifier and conditioning agent. Its ability to stabilize emulsions enhances the texture and performance of cosmetic formulations, providing a smooth application and improved skin feel.

Surfactant Properties:
As a surfactant, this compound lowers the surface tension between ingredients, facilitating better mixing and dispersion in formulations. This property is particularly beneficial in shampoos and conditioners, where it helps to evenly distribute active ingredients across the hair.

Antimicrobial Applications

Antimicrobial Agent:
The compound exhibits significant antimicrobial activity, making it suitable for use in various disinfectants and antiseptics. Its effectiveness against bacteria and viruses has led to its incorporation into formulations aimed at reducing microbial load in healthcare settings .

Case Studies:
Research has shown that formulations containing this compound demonstrate rapid antibacterial action. For instance, studies indicate that it can effectively inactivate pathogens on surfaces, contributing to infection control measures in hospitals .

Industrial Applications

Surfactant in Industrial Processes:
In industrial settings, this compound serves as a surfactant for various applications including oil recovery, textile processing, and as a viscosity modifier in paints and coatings. Its ability to reduce surface tension aids in the efficient processing of materials .

Environmental Impact:
While employed in industrial applications, care must be taken due to its potential environmental effects. It is classified as very toxic to aquatic life, necessitating responsible usage and disposal practices to mitigate ecological risks .

Mechanism of Action

The mechanism of action of bis-(2-Hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications in drug delivery, where it helps in the encapsulation and transport of hydrophobic drugs .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quaternary Ammonium Salts

Compound Name CAS Number Alkyl Chain Hydroxyethyl Groups Counterion Key Applications Reference
This compound 3851-87-4 Octadec-9-enyl (unsaturated C18) 2 Methyl sulphate Cosmetic antistatic, surfactant
DITALLOWETHYL HYDROXYETHYLMONIUM METHOSULFATE 93334-15-7 Tallow acyloxyethyl (saturated C16–C18) 1 Methyl sulphate Antistatic agents in cosmetics
Bis(2-hydroxyethyl)methylammonium methyl sulphate 31774-90-0 Methyl (short-chain) 2 Methyl sulphate Surfactant, laboratory reagent
bis(2-hydroxyethyl)[2-(octadec-9-enoyloxy)ethyl]ammonium acetate 93803-18-0 Octadec-9-enoyloxyethyl 2 Acetate Not specified (likely emulsifier)

Alkyl Chain Variations

  • Octadec-9-enyl vs. Tallow Chains : The unsaturated octadec-9-enyl chain in the target compound enhances fluidity and biodegradability compared to saturated tallow derivatives (e.g., DITALLOWETHYL HYDROXYETHYLMONIUM METHOSULFATE). This unsaturation improves compatibility with skin and hair in cosmetic formulations .
  • Short-Chain Analogues : Bis(2-hydroxyethyl)methylammonium methyl sulphate (CAS 31774-90-0) lacks a long alkyl chain, reducing its hydrophobicity and limiting its use to applications requiring mild surfactancy, such as detergents .

Counterion Effects

  • Methyl Sulphate vs. Acetate : The methyl sulphate counterion provides superior stability in alkaline formulations compared to acetate salts (e.g., CAS 93803-18-0). Acetate ions may hydrolyze under extreme pH conditions, limiting their utility in long-lasting cosmetic products .

Hydroxyethyl Group Configuration

  • Compounds with two hydroxyethyl groups (e.g., target compound and CAS 93803-18-0) exhibit higher water solubility and moisturizing effects than those with a single hydroxyethyl group (e.g., DITALLOWETHYL HYDROXYETHYLMONIUM METHOSULFATE). This property is critical in rinse-off conditioners, where solubility ensures even distribution .

Research Findings and Performance Data

Antistatic Efficacy

Studies on DITALLOWETHYL HYDROXYETHYLMONIUM METHOSULFATE demonstrate that quaternary ammonium salts with long alkyl chains reduce static charge by forming conductive films on surfaces. The target compound’s unsaturated chain may further enhance film flexibility, improving performance in humid environments .

Biodegradability

The octadec-9-enyl chain’s unsaturation promotes faster degradation compared to saturated tallow chains, aligning with regulatory trends favoring environmentally friendly surfactants .

Compatibility in Formulations

This compound’s balanced hydrophile-lipophile profile (due to two hydroxyethyl groups and a C18 chain) enables stable emulsion formation in shampoos and lotions, outperforming shorter-chain analogues like CAS 31774-90-0 in viscosity modulation .

Biological Activity

Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate, commonly referred to as a quaternary ammonium compound, exhibits significant biological activity, particularly in antimicrobial applications. This article delves into its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

  • IUPAC Name : bis(2-hydroxyethyl)-methyl-[(E)-octadec-9-enyl]azanium;methyl sulfate
  • Molecular Formula : C24H51NO6S
  • Molecular Weight : 481.7 g/mol
  • CAS Number : 97692-47-2

Synthesis

The synthesis involves the quaternization of N-methyl-N-(2-hydroxyethyl)octadec-9-enylamine with dimethyl sulfate in organic solvents like toluene or chloroform under controlled conditions. This process ensures high yield and purity of the product, which is crucial for its biological applications .

The primary mechanism through which bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate exerts its biological activity is through its surfactant properties. It reduces surface tension, enhancing the interaction between hydrophobic and hydrophilic substances. This property is particularly beneficial in drug delivery systems where it aids in the encapsulation and transport of hydrophobic drugs .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial efficacy of this compound against various pathogens. Its cationic nature allows it to disrupt microbial cell membranes, leading to cell lysis. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a versatile agent in disinfectants and antiseptics .

Microorganism Activity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

Case Studies

  • Antibacterial Activity Study : A study demonstrated that bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate exhibited notable antibacterial activity against standard strains of Staphylococcus aureus and Escherichia coli. The compound was effective at low concentrations, showcasing its potential for use in topical formulations .
  • Antifungal Efficacy : In another investigation, the compound was tested against Candida species, revealing a significant reduction in fungal growth, which supports its application in antifungal treatments .
  • Cell Membrane Disruption : Research indicated that the compound's surfactant properties lead to increased permeability of microbial cell membranes, contributing to its antimicrobial effects .

Applications

The unique properties of bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulfate have led to its utilization across various fields:

  • Cosmetics : Employed as a conditioning agent due to its emulsifying and moisturizing properties.
  • Pharmaceuticals : Used in formulations for enhanced delivery of active ingredients.
  • Agriculture : Potentially used as an antimicrobial agent in agricultural products to protect crops from pathogens .

Q & A

Basic: What spectroscopic techniques are recommended to confirm the structural integrity of Bis(2-hydroxyethyl)methyl(octadec-9-enyl)ammonium methyl sulphate?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify the presence of the octadec-9-enyl chain (characteristic alkene protons at δ 5.3–5.4 ppm) and the methyl sulphate group (δ 3.3–3.5 ppm for methyl protons adjacent to sulphate) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the sulphate ester stretch (~1250 cm1^{-1}) and hydroxyl groups from the 2-hydroxyethyl moieties (~3400 cm1 ^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can validate the molecular ion peak (e.g., [M + H]+^+) and fragmentation patterns, ensuring no side products from incomplete quaternization .

Basic: What synthetic routes are typical for quaternary ammonium compounds with hydroxyethyl and unsaturated alkyl chains?

Answer:

  • Quaternization Reaction: React tertiary amines (e.g., bis(2-hydroxyethyl)methylamine) with methyl sulphate under controlled pH (7–9) and temperature (60–80°C) to form the quaternary ammonium centre. The unsaturated octadec-9-enyl chain is typically introduced via prior alkylation of the amine .
  • Purification: Use solvent extraction (e.g., dichloromethane/water) followed by column chromatography to isolate the product. Monitor purity via thin-layer chromatography (TLC) or HPLC .

Advanced: How does the octadec-9-enyl chain influence the compound’s micellar behavior in aqueous solutions?

Answer:

  • Critical Micelle Concentration (CMC): The cis-unsaturated double bond in the octadec-9-enyl chain reduces hydrophobic packing efficiency, lowering CMC compared to saturated analogs. Measure via surface tension or fluorescence probe methods .
  • Micelle Stability: Unsaturation increases fluidity, enhancing drug encapsulation efficiency in nanocarrier applications. Use dynamic light scattering (DLS) to monitor micelle size stability under varying pH/temperature .

Advanced: What computational approaches model interactions between this compound and lipid bilayers?

Answer:

  • Molecular Dynamics (MD) Simulations: Parameterize the compound using force fields (e.g., CHARMM36 or GAFF) to study insertion into lipid bilayers. Focus on the alignment of the octadec-9-enyl chain with bilayer acyl chains .
  • Free Energy Calculations: Use umbrella sampling to quantify the energy barrier for translocation across membranes. Compare with experimental permeability assays (e.g., PAMPA) .

Advanced: How can researchers resolve contradictions in reported CMC values across studies?

Answer:

  • Standardize Experimental Conditions: Control temperature (±0.1°C), ionic strength (e.g., 0.1 M NaCl), and purity (≥98% via HPLC, as in ).
  • Cross-Validate Methods: Compare CMC values from surface tension, conductivity, and fluorescence assays. Statistical tools (e.g., Bland-Altman plots) identify systematic biases .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

  • Detection Limits: Use ultra-performance liquid chromatography (UPLC) coupled with charged aerosol detection (CAD) to quantify residual methyl sulphate or unreacted amines at ppm levels .
  • Validation: Follow ICH guidelines for linearity (R2^2 > 0.995) and repeatability (RSD < 2%) .

Advanced: How does the compound’s structure affect its electrochemical properties in surfactant-mediated reactions?

Answer:

  • Electrostatic Interactions: The quaternary ammonium group enhances adsorption at electrode surfaces, reducing overpotential in electrocatalytic reactions. Use cyclic voltammetry (CV) to study charge-transfer kinetics .
  • Interfacial Tuning: The hydroxyethyl groups improve solubility in aqueous electrolytes, enabling stable nanoemulsions for green chemistry applications .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves and goggles due to potential skin/eye irritation (as per SDS guidelines ).
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., dimethyl sulphate) .

Advanced: Can this compound serve as a template for synthesizing ionic-liquid crystals?

Answer:

  • Phase Behavior: The unsaturated alkyl chain and hydroxyethyl groups promote lamellar or hexagonal mesophases. Characterize via polarized optical microscopy (POM) and X-ray diffraction (XRD) .
  • Thermotropic Properties: Differential scanning calorimetry (DSC) reveals phase transitions (e.g., melting points) critical for tuning ionic conductivity .

Advanced: What strategies mitigate batch-to-batch variability in industrial-scale synthesis?

Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and quaternization efficiency .
  • Design of Experiments (DoE): Use factorial designs to optimize reaction time, temperature, and reagent stoichiometry, reducing variability to <5% .

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